(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide. For example, the reaction between 2,5-dichlorobenzaldehyde and 2,5-difluoroaniline in the presence of a base such as sodium hydride.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of cyano, dichlorophenyl, and difluorophenyl groups suggests that it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the aromatic rings could participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the difluorophenyl group.
(E)-2-cyano-N-(2,5-difluorophenyl)-3-(2,5-dichlorophenyl)prop-2-enamide: Similar structure but with reversed positions of the dichlorophenyl and difluorophenyl groups.
Uniqueness
The uniqueness of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide lies in the specific combination of substituents, which can influence its reactivity, stability, and potential applications. The presence of both dichlorophenyl and difluorophenyl groups can enhance its interactions with biological targets or other chemical entities.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F2N2O/c17-11-1-3-13(18)15(7-11)22-16(23)10(8-21)5-9-6-12(19)2-4-14(9)20/h1-7H,(H,22,23)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRRAALXUJCHDU-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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